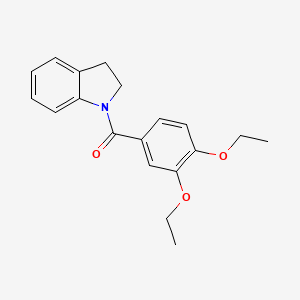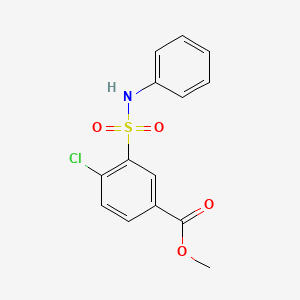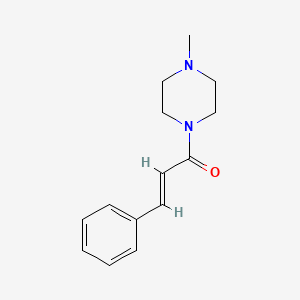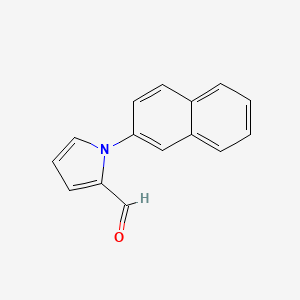![molecular formula C19H16ClFO3 B5837524 7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5837524.png)
7-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-4-ETHYL-8-METHYL-2H-CHROMEN-2-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2-Chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one: is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chloro-fluorophenyl group, an ethyl group, and a methyl group attached to the chromen-2-one core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-fluorophenol, 4-ethyl-8-methyl-2H-chromen-2-one, and suitable reagents for the methoxylation reaction.
Methoxylation Reaction: The 2-chloro-6-fluorophenol is reacted with a methoxylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate or sodium hydroxide to form the 2-chloro-6-fluorophenyl methoxy intermediate.
Coupling Reaction: The intermediate is then coupled with 4-ethyl-8-methyl-2H-chromen-2-one using a coupling reagent like palladium-catalyzed Suzuki-Miyaura coupling or other suitable methods to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology:
Biological Activity: Studies have shown that derivatives of chromen-2-one exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine:
Drug Development: The compound and its derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases, including cancer and infectious diseases.
Industry:
Material Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways, such as kinases or proteases.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: Intercalating into DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-fluoroanisole: A related compound with similar structural features but lacking the chromen-2-one core.
Gefitinib: A tyrosine kinase inhibitor with a similar chloro-fluorophenyl group, used in cancer therapy.
Uniqueness:
Structural Features: The presence of the chromen-2-one core, along with the specific substitution pattern, distinguishes 7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one from other compounds.
Biological Activity: The unique combination of functional groups contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFO3/c1-3-12-9-18(22)24-19-11(2)17(8-7-13(12)19)23-10-14-15(20)5-4-6-16(14)21/h4-9H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXYEIXAPCDEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-chloro-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-fluoroaniline](/img/structure/B5837447.png)
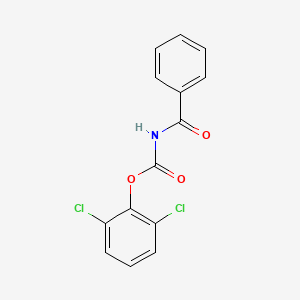
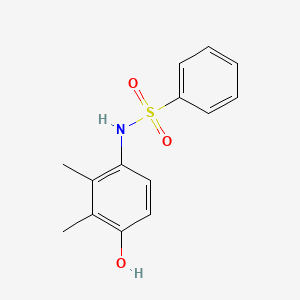
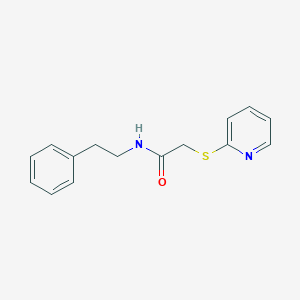
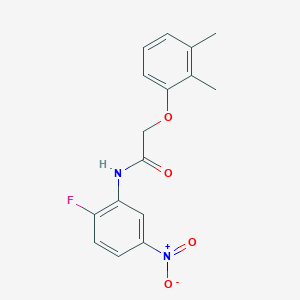
![2-({[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]AMINO}OXY)-N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]ACETAMIDE](/img/structure/B5837478.png)
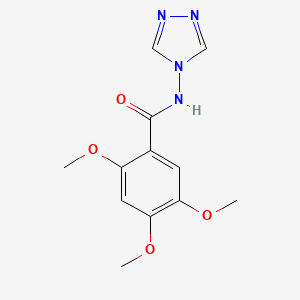
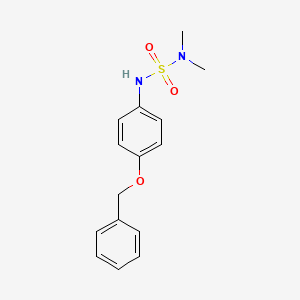
![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)

